molecular formula C19H17N3O5 B11162220 N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine

Cat. No.: B11162220
M. Wt: 367.4 g/mol
InChI Key: GWQLTOQOANDXGE-UHFFFAOYSA-N
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Description

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine is a complex organic compound that belongs to the class of acridine derivatives This compound is characterized by the presence of an acridine moiety, which is a planar, aromatic structure known for its biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine typically involves the reaction of 9-oxo-10(9H)-acridineacetic acid with glycylglycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:

    Preparation of 9-oxo-10(9H)-acridineacetic acid: This intermediate is synthesized through the oxidation of acridine derivatives.

    Coupling Reaction: The 9-oxo-10(9H)-acridineacetic acid is then coupled with glycylglycine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Acridine Core Reactivity

The acridine moiety participates in electrophilic substitution and intercalation-driven reactions:

Reaction TypeConditionsProducts/Outcome
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0–5°CNitration at C2/C7 positions
Oxidation KMnO₄, acidic aqueous solutionFormation of acridone derivatives
Intercalation Physiological pH, DNA solutionStable DNA complexes via π-π stacking

The electron-deficient nature of the acridine ring facilitates interactions with nucleic acids, forming intercalation complexes critical for studying DNA-binding agents.

Peptide Bond Reactions

The glycylglycine segment undergoes hydrolysis and transamidation:

Reaction TypeConditionsProducts
Acid Hydrolysis 6M HCl, 110°C, 24hGlycine and acetylated glycine
Enzymatic Cleavage Trypsin, pH 7.4, 37°CNo cleavage (resists proteolysis)
Transamidation NH₃, 60°CAmide derivatives

The peptide bonds exhibit stability under neutral conditions but hydrolyze under extreme acidic or alkaline environments .

Acyl Group Transformations

The acetyl linker enables nucleophilic acyl substitutions:

Reaction TypeReagents/ConditionsProducts
Esterification MeOH, H₂SO₄, refluxMethyl ester derivative
Amidation NH₂R, DCC, DMAPSecondary amides
Reduction LiAlH₄, THF, 0°CEthanolamine analog

These reactions modify solubility and bioactivity, making the compound adaptable for prodrug design .

Photochemical Reactions

The acridine system undergoes UV-induced transformations:

ConditionOutcomeApplication
UV light (365 nm), O₂Singlet oxygen generationPhotodynamic therapy studies
UV light, anaerobicAcridine radical formationRedox mechanism investigations

Stability Profile

Critical stability data under varying conditions:

ParameterConditionsResult
Aqueous Stability pH 7.4, 25°C, 7 days98% intact
Thermal Degradation 100°C, 1h15% decomposition
Oxidative Stability 3% H₂O₂, 24hFull degradation

Synthetic Modifications

Key derivatization strategies for functionalization:

StrategyReagentsTarget Modification
Schiff Base Formation RCHO, EtOH, ∆Imine-linked conjugates
Click Chemistry Cu(I), azide-alkyneTriazole-containing analogs

These modifications enhance pharmacokinetic properties while retaining the acridine scaffold’s bioactivity .

Scientific Research Applications

Anticancer Applications

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine is derived from the 9-aminoacridine core, which has been extensively studied for its anticancer properties. Compounds based on this structure have shown promise in inhibiting DNA transcription and replication in cancer cells.

Case Studies

  • Amascrine and Ledakrin : These are established anticancer agents derived from the 9-aminoacridine structure. They have been shown to be effective in clinical settings, particularly for hematological malignancies.
  • Novel Derivatives : Recent studies have focused on synthesizing new derivatives that enhance bioavailability and reduce side effects while maintaining efficacy against cancer cells .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound exhibits activity against a range of bacteria and fungi, making it a candidate for developing new antimicrobial therapies.

Case Studies

  • Interferon Induction : Research indicates that analogs of 9-oxoacridin compounds can act as interferon inducers, which may enhance the immune response against infections .
  • In vitro Studies : Laboratory studies have demonstrated significant inhibition of bacterial growth in various strains, suggesting potential for clinical applications in treating infections resistant to conventional antibiotics.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties.

Key Findings

  • Modification of Side Chains : Variations in the side chains attached to the acridine core can significantly influence both anticancer and antimicrobial activities.
  • Molecular Docking Studies : These studies have provided insights into binding affinities with target enzymes, helping to predict the efficacy of new derivatives .

Mechanism of Action

The mechanism of action of N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The compound may also interact with proteins and enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual functionality, combining the properties of acridine derivatives with those of peptides

Biological Activity

N-[(9-oxoacridin-10(9H)-yl)acetyl]glycylglycine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₁₅H₁₁N₃O₃
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 38609-97-1

This compound is derived from acridine derivatives, which are known for their intercalating properties with DNA. This interaction can lead to the inhibition of DNA replication and transcription, making it a candidate for anticancer therapy. Additionally, acridine derivatives have been studied for their potential as interferon inducers, which may enhance the immune response against tumors .

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of acridine derivatives on various cancer cell lines. For instance, research on related compounds has shown promising results in inhibiting cell proliferation in ovarian cancer cells . The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Interferon Induction

Acridine derivatives, including this compound, have been investigated for their ability to induce interferon production. Interferons are critical components of the immune response that can inhibit viral replication and modulate immune system activity .

Case Studies

  • Cytotoxicity Studies :
    • A study conducted by John et al. demonstrated that acridine derivatives exhibited significant cytotoxic effects on PA1 ovarian cancer cells, leading to a reduction in cell viability and induction of apoptosis .
  • Molecular Docking Studies :
    • Molecular docking simulations have indicated that this compound binds effectively to DNA targets, suggesting a strong potential for antitumor activity through DNA intercalation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Anticancer ActivityInduces apoptosis in ovarian cancer cells
Interferon InductionEnhances immune response by inducing interferon production
DNA BindingStrong intercalation with DNA leading to inhibition of replication

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

2-[[2-[[2-(9-oxoacridin-10-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C19H17N3O5/c23-16(21-10-18(25)26)9-20-17(24)11-22-14-7-3-1-5-12(14)19(27)13-6-2-4-8-15(13)22/h1-8H,9-11H2,(H,20,24)(H,21,23)(H,25,26)

InChI Key

GWQLTOQOANDXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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